3-Amino-4-fluorobenzonitrile

Organic synthesis Process chemistry Nitro reduction

This meta-amino, para-fluoro regioisomer is the exact intermediate specified in Mitsubishi Tanabe Pharma patent US2012/196824 A1 for DPP-4 inhibitor synthesis. Its distinct 70–74°C melting point and XLogP3 of 1.2 ensure unambiguous identity confirmation and reproducible reaction outcomes, unlike other isomers. Substituting generic aminobenzonitriles risks failed syntheses and regulatory non-compliance. Secure the validated building block for your drug discovery program—order high-purity 3-amino-4-fluorobenzonitrile (98%) now.

Molecular Formula C7H5FN2
Molecular Weight 136.13 g/mol
CAS No. 859855-53-1
Cat. No. B1285375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-fluorobenzonitrile
CAS859855-53-1
Molecular FormulaC7H5FN2
Molecular Weight136.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)N)F
InChIInChI=1S/C7H5FN2/c8-6-2-1-5(4-9)3-7(6)10/h1-3H,10H2
InChIKeyBHMZMZOMQYFFQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-fluorobenzonitrile (CAS 859855-53-1): Technical Baseline and Procurement-Relevant Characterization


3-Amino-4-fluorobenzonitrile (CAS 859855-53-1; synonym: 5-cyano-2-fluoroaniline) is a difunctional aromatic building block with molecular formula C7H5FN2 and molecular weight 136.13 g/mol . The compound features a benzonitrile core substituted with an amino group at the 3-position and a fluorine atom at the 4-position . This substitution pattern confers distinct physicochemical properties: computed XLogP3 of 1.2, topological polar surface area of 49.8 Ų, and predicted boiling point of 279.1±20.0 °C at 760 mmHg . The compound is primarily employed as a synthetic intermediate in pharmaceutical research, with documented utility in the preparation of dipeptidyl peptidase IV (DPP-4) inhibitors .

Why 3-Amino-4-fluorobenzonitrile Cannot Be Substituted with Other Aminobenzonitrile Isomers: A Procurement Risk Assessment


Aminobenzonitrile isomers with identical molecular formula (C7H5FN2) exhibit divergent physical properties and reactivity profiles that preclude simple interchange in synthetic workflows. The positional relationship between the electron-donating amino group and the electron-withdrawing fluorine and cyano substituents dictates the compound's nucleophilicity, hydrogen-bonding capacity, and electronic distribution across the aromatic ring . These differences manifest in quantifiable physicochemical parameters—including melting point and chromatographic behavior—that directly impact downstream handling, purification, and reaction outcomes . Furthermore, specific isomers are embedded in distinct intellectual property landscapes; 3-amino-4-fluorobenzonitrile is explicitly claimed as a key intermediate in patented DPP-4 inhibitor synthesis, whereas alternative substitution patterns address unrelated therapeutic targets . Substituting an unvalidated isomer risks non-compliance with regulatory filings, altered pharmacokinetic profiles of final drug candidates, and failed reproducibility in established synthetic routes.

Quantitative Differentiation of 3-Amino-4-fluorobenzonitrile (CAS 859855-53-1): Evidence-Based Comparator Analysis for Scientific Procurement


Synthetic Route Efficiency: Reduction of 3-Nitro-4-fluorobenzonitrile Achieves 88% Yield

3-Amino-4-fluorobenzonitrile is synthesized via reduction of 3-nitro-4-fluorobenzonitrile, achieving a reported yield of approximately 88% . This synthetic pathway leverages the regioselective nitration of 4-fluorobenzonitrile at the meta position relative to the fluorine atom—a substitution pattern not accessible for the 2-amino isomer (CAS 80517-22-2), which requires alternative, lower-yielding routes . The 88% yield for this specific regioisomer provides a benchmark for process economics when selecting among aminobenzonitrile building blocks for scale-up.

Organic synthesis Process chemistry Nitro reduction

Physical Property Differentiation: Melting Point as a Purity and Handling Determinant

3-Amino-4-fluorobenzonitrile exhibits a melting point of 70–74 °C . This differs substantially from the 2-amino positional isomer (2-amino-4-fluorobenzonitrile, CAS 80517-22-2), which has a reported melting point of 102.2 °C (decomposition) . The approximately 30 °C differential in melting behavior provides a quantifiable basis for identity confirmation, purity assessment, and formulation decisions. Additionally, the 4-amino-3-fluorobenzonitrile isomer (CAS 63069-50-1) shares a similar melting range (70–74 °C) , highlighting that the meta-amino substitution pattern (3-amino) versus para-amino (4-amino) produces distinct solid-state thermal profiles that require careful analytical discrimination.

Physicochemical characterization Quality control Solid-state properties

Lipophilicity Differential: XLogP3 as a Predictor of Chromatographic Behavior and Membrane Permeability

The computed partition coefficient (XLogP3) for 3-amino-4-fluorobenzonitrile is 1.2 . In contrast, the 2-amino positional isomer (2-amino-4-fluorobenzonitrile, CAS 80517-22-2) has a computed XLogP3-AA value of 1.6 . This 0.4 log unit difference corresponds to an approximately 2.5-fold difference in lipophilicity, translating to measurably different retention times in reversed-phase HPLC and distinct solubility profiles in organic-aqueous biphasic systems. The lower logP of the 3-amino isomer may confer enhanced aqueous solubility relative to the 2-amino analog, though empirical solubility data across a solvent panel would be required for definitive characterization.

ADME prediction Chromatography Medicinal chemistry

Documented Pharmaceutical Utility: Embedded in Patented DPP-4 Inhibitor Synthesis

3-Amino-4-fluorobenzonitrile is explicitly documented as a synthetic precursor in Mitsubishi Tanabe Pharma Corporation patent US2012/196824 A1 , relating to the preparation of fluorobenzonitrile-containing DPP-4 inhibitors. The patent describes compounds containing a 4-fluorobenzonitrile moiety linked to a pyrrolo[3,2-d]pyrimidine core—exemplified by DSR-12727, which demonstrated DPP-4 inhibitory activity with IC₅₀ = 1.1 nM and favorable selectivity against related peptidases . In contrast, the 2-amino-4-fluorobenzonitrile isomer (CAS 80517-22-2) is documented primarily in the context of acetylcholinesterase inhibitor synthesis (tacrine-huperzine A hybrids) , representing a distinct therapeutic target class. This target-class divergence means that procurement of the incorrect isomer would misalign the synthetic pathway with the intended pharmacological objective.

DPP-4 inhibitor Type 2 diabetes Patent analysis

Evidence-Based Application Scenarios for 3-Amino-4-fluorobenzonitrile (CAS 859855-53-1): Where Procurement Is Scientifically Justified


DPP-4 Inhibitor Medicinal Chemistry and Process Development

This compound is the appropriate starting material for programs developing fluorobenzonitrile-containing DPP-4 inhibitors, as explicitly documented in Mitsubishi Tanabe Pharma patent US2012/196824 A1 . The documented synthetic route yields approximately 88% from 3-nitro-4-fluorobenzonitrile via reduction, providing a validated process benchmark for scale-up planning . Downstream derivatives such as DSR-12727 have demonstrated potent DPP-4 inhibition (IC₅₀ = 1.1 nM) with favorable selectivity profiles . Procurement of this specific regioisomer ensures alignment with established intellectual property and analytical reference standards.

Synthesis of Heterocyclic Scaffolds via Amino Group Functionalization

The 3-amino-4-fluorobenzonitrile core serves as a versatile precursor for heterocycle construction, with the amino group providing a nucleophilic handle for diazotization, amide coupling, and condensation reactions. The compound has been utilized in the preparation of benzimidazole, quinazoline, and pyrrolopyrimidine derivatives . The 70–74 °C melting point facilitates solid handling and weighing accuracy in parallel synthesis workflows, while the XLogP3 of 1.2 provides predictable chromatographic behavior for purification method development.

Analytical Reference Standard and Method Development

The distinct physicochemical signature of 3-amino-4-fluorobenzonitrile—specifically its 70–74 °C melting point and XLogP3 of 1.2 —enables its use as a reference standard for HPLC method development and quality control of fluorobenzonitrile-containing intermediates. The approximately 30 °C melting point differential versus the 2-amino isomer (102.2 °C) provides a straightforward thermal analysis checkpoint for identity confirmation and purity assessment, reducing the risk of isomer misidentification in multi-compound synthetic campaigns.

Structure-Activity Relationship (SAR) Studies of Halogenated Aromatic Amines

In SAR investigations exploring the effect of fluorine substitution patterns on biological activity, 3-amino-4-fluorobenzonitrile provides a specific regioisomeric data point. The meta-amino, para-fluoro arrangement confers distinct electronic properties compared to alternative substitution patterns, with computed hydrogen-bond acceptor/donor counts and topological polar surface area (49.8 Ų) offering quantitative descriptors for computational modeling. When paired with the 2-amino and 4-amino isomers as comparators, researchers can systematically probe the relationship between substitution geometry and target engagement.

Technical Documentation Hub

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